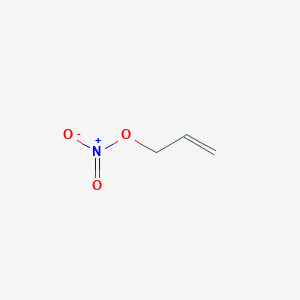

Prop-2-enyl Nitrate

Description

Historical Context of Allylic Nitrate (B79036) Research

The study of organic nitrates dates back to the mid-19th century. The first organic nitrate to be synthesized was glyceryl trinitrate in 1847 by Ascanio Sobrero. mdpi.com The medicinal properties of organic nitrates, specifically their vasodilatory effects, were recognized shortly after, with amyl nitrite's antianginal properties described in 1867, followed by those of nitrates in 1879. escardio.org

While the nitration of alcohols to produce nitrate esters became a foundational reaction in organic chemistry, the specific investigation of allylic nitrates came later. core.ac.uk Research in this sub-field has focused on their unique reactivity. A significant area of study involves the synthesis of allylic nitrates from corresponding allylic halides through substitution reactions, often mediated by reagents like silver nitrate. beilstein-journals.org A more complex reaction pathway that has been a subject of academic inquiry is the tandem sequence of nitrating an allylic alcohol and the subsequent researchgate.netresearchgate.net-sigmatropic rearrangement of the allylic nitrate ester formed. core.ac.uk For a considerable time, there were no documented examples of this specific type of rearrangement, highlighting an evolving area of research. core.ac.uk

Significance within Contemporary Chemical Science

Prop-2-enyl nitrate and related allylic nitrates are valuable reagents and intermediates in modern organic synthesis. ontosight.aicdnsciencepub.com Their significance stems from the reactivity of the nitrate ester group, which can be cleaved by various nucleophilic reagents. cdnsciencepub.com This allows chemists to replace the nitrate group and introduce a range of other functionalities into the molecule, making it a versatile building block. cdnsciencepub.com

The contemporary applications and research interests involving this compound include:

Synthetic Intermediates: It serves as a precursor in the synthesis of other chemicals, which may include dyes, agrochemicals, and pharmaceutical compounds. ontosight.ai

Materials Science: The reactivity of the allyl group makes this compound a candidate for use in the synthesis of specialized polymers and other materials. ontosight.ai

Medicinal Chemistry Research: Allyl nitrate and similar compounds have been investigated for potential vasodilatory effects, a characteristic property of the organic nitrate class. ontosight.ai

Atmospheric Chemistry: Research into more complex allylic nitrates, such as isoprene (B109036) nitrates, is relevant to understanding atmospheric processes, demonstrating the compound class's environmental significance. beilstein-journals.orgresearchgate.net

Nitric Oxide Donation: Related allylic nitro compounds are studied as potential donors of nitrite (B80452) and nitric oxide, molecules with crucial biological signaling roles. nih.gov

The synthesis of this compound can be achieved through the reaction of allyl alcohol with a nitrating agent, such as a mixture of nitric and sulfuric acids, under carefully controlled conditions. ontosight.ai

Classification within Organic Nitrates

This compound is classified chemically as an organic nitrate. escardio.orggoogle.comnih.gov This classification is based on its molecular structure, which features a nitrate group (-ONO₂) covalently bonded to an organic alkyl group.

| Category | Description |

|---|---|

| Broad Class | Organic Nitrate |

| Specific Sub-class | Allylic Nitrate |

| Functional Group | Nitrate Ester (-ONO₂) |

| Structural Feature | The nitrate group is bonded to an allylic carbon—a saturated carbon atom adjacent to a C=C double bond. |

As an ester of nitric acid and an alcohol, it is fundamentally different from nitro compounds, where a nitro group (-NO₂) is bonded directly to a carbon atom. libretexts.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₅NO₃ | ontosight.ai |

| Appearance | Volatile, colorless liquid | ontosight.ai |

| Odor | Pungent | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c1-2-3-7-4(5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRMXXQNSIVZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168359 | |

| Record name | Nitric acid, 2-propen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16770-74-4 | |

| Record name | Nitric acid, 2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016770744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, 2-propen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Prop 2 Enyl Nitrate and Analogous Compounds

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro group onto an allylic substrate. Several reagents and conditions have been developed to achieve this transformation with varying degrees of success and selectivity.

Nitration with Nitric Acid Systems

The direct nitration of butadiene with nitric acid has been reported to yield 1-nitrobutadiene. researchgate.net Similarly, the nitration of 6-hydroxyhexanoic acid potassium salt can be achieved using a mixture of nitric acid and sulfuric acid in dichloromethane (B109758) to produce 6-(nitrooxy)hexanoic acid. google.com This method highlights the use of traditional mixed acid systems for the formation of organic nitrates. A study on the nitration of 2-methylpropanoic acid with nitric acid results in a product with two geminal nitro groups, suggesting a nitration-decarboxylation-nitration pathway. thieme-connect.de

Aromatic nitration, a related process, can be performed using nitric acid in conjunction with trifluoromethanesulfonic acid in hexafluoroisopropanol (HFIP) or under solvent-free conditions, leading to nearly quantitative yields. organic-chemistry.org While not directly focused on allylic systems, these methods demonstrate the potential of strong acid catalysis in nitration reactions. The nitration of phenolic compounds with 60% nitric acid has also been explored using metal-modified montmorillonite (B579905) KSF as a catalyst. organic-chemistry.org

Ultrasonic Nitration Techniques utilizing Metal Nitrates

Ultrasonic irradiation has been employed to facilitate the nitration of various organic compounds. While specific examples for prop-2-enyl nitrate (B79036) are not detailed, the use of ultrasound in conjunction with metal nitrates presents a promising methodology. For instance, ultrasonic nitration of allylsilanes using sodium nitrite (B80452) and ceric ammonium (B1175870) nitrate has been reported. acs.org Aromatic nitration has been successfully promoted by high-temperature ionic liquid-in-oil microemulsions with the aid of sonication. sci-hub.se This technique has been shown to be environmentally friendly and efficient. sci-hub.se

Trifluoroacetyl Nitrate Mediated Nitration

Trifluoroacetyl nitrate (CF₃COONO₂) is a powerful electrophilic nitrating agent. nih.gov It can be generated in situ from ethylammonium (B1618946) nitrate (EAN) and trifluoroacetic anhydride (B1165640) (TFAA). nih.govarkat-usa.org This system has proven effective for the nitration of a wide range of aromatic and heteroaromatic compounds. nih.govarkat-usa.org The nitration of isoprene (B109036) with trifluoroacetyl nitrate has been shown to occur selectively at the more substituted double bond. soton.ac.uk Similarly, mixtures of ammonium nitrate and trifluoroacetic anhydride react with dienes to form nitrotrifluoroacetates, which can be converted to 1-nitro-1,3-dienes. soton.ac.uk Another related reagent, triflyl nitrate (TfONO₂), generated from tetra-n-butylammonium nitrate, is also an effective nitrating agent for unsaturated substrates, leading to the formation of nitro olefins. organic-chemistry.orgthieme-connect.com

Iron(III) Nitrate Catalyzed Nitration

Iron(III) nitrate has emerged as a versatile and environmentally friendly reagent for nitration reactions. researchgate.netnih.gov It can act as a source of the nitrogen dioxide radical (•NO₂) for the nitration of alkenes. researchgate.netresearchgate.net The combination of iron(III) nitrate with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) allows for the regio- and stereoselective nitration of a wide variety of olefins, including aromatic, aliphatic, and heteroaromatic ones, to produce nitroolefins with excellent E-selectivity. acs.orgorganic-chemistry.org This method is operationally simple and proceeds under mild conditions. organic-chemistry.org The thermal decomposition of iron(III) nitrate nonahydrate generates the •NO₂ radical, which then adds to the alkene. researchgate.netresearchgate.net In the presence of a halogen salt, this can lead to halo-nitration products. researchgate.net Iron(III) nitrate supported on K10 montmorillonite, known as "clayfen," has also been used for the oxidation of hydroxyimino groups to nitro groups. chemistrydocs.com

| Catalyst System | Substrate Type | Key Features |

| Fe(NO₃)₃ / TEMPO | Aromatic, aliphatic, heteroaromatic olefins | High E-selectivity, mild conditions. organic-chemistry.org |

| Fe(NO₃)₃·9H₂O | Alkenes | Radical-mediated, can be used for halo-nitration. researchgate.net |

| Clayfen | Hydroxyimino compounds | Solid-supported reagent. chemistrydocs.com |

Development of Novel Nitrating Reagents for Allylic Systems

Research into novel nitrating agents continues to provide milder and more selective methods for the synthesis of nitro compounds. One such approach involves the ipso-nitration of arylboronic acids using reagents like bismuth(III) nitrate, which proceeds without a catalyst and offers good functional group compatibility. orgchemres.org Another innovative method is the use of 1,3-disulfonic acid imidazolium (B1220033) nitrate, an ionic liquid that acts as a nitrating agent for both ipso-nitration and nitro-Hunsdiecker reactions. organic-chemistry.org Poly(vinylimidazole) sulfonic acid nitrate has been developed as a polymeric nitrating agent. orgchemres.org For the nitration of olefins, N-nitrosuccinimide has been introduced as a versatile and inexpensive reagent for visible-light-mediated, photoredox-catalyzed reactions, affording E-nitroolefins with high stereoselectivity. researchgate.net

Substitution and Exchange Reactions

An alternative to direct nitration is the synthesis of allylic nitrates through substitution or exchange reactions. A common strategy involves the reaction of an allylic halide with a nitrate salt. For instance, isoprene nitrates have been synthesized by reacting allylic bromides with silver nitrate in acetonitrile, resulting in good yields of the corresponding allylic nitrates. beilstein-journals.org This "halide for nitrate" substitution has also been applied to the synthesis of (−)-myrtenol nitrate from (−)-myrtenol bromide. beilstein-journals.org

Palladium-catalyzed decarboxylative conversion of allyl carbonates to allyl ethers represents a mild method for forming C-O bonds, which could be adapted for nitrate synthesis. rsc.org Similarly, silver nitrate has been used in the cross-coupling of secondary and tertiary alkyl halides with allylic Grignard reagents. organic-chemistry.org While not a direct synthesis of allylic nitrates, these methods highlight the versatility of allylic systems in substitution reactions. The reaction of alkyl bromides or iodides with silver nitrite in an aqueous medium provides a straightforward route to primary nitroalkanes. organic-chemistry.org Furthermore, nitrosyl exchange reactions using tert-butyl nitrite with alcohols can be employed for the synthesis of alkyl nitrites. sci-hub.se

| Reaction Type | Reagents | Product Type |

| Halide for Nitrate Substitution | Allylic Bromide, Silver Nitrate | Allylic Nitrate. beilstein-journals.org |

| Nitrite Substitution | Alkyl Halide, Silver Nitrite | Nitroalkane. organic-chemistry.org |

| Nitrosyl Exchange | Alcohol, tert-butyl nitrite | Alkyl Nitrite. sci-hub.se |

Halide for Nitrate Substitution in Allylic Systems

A common and direct method for the synthesis of prop-2-enyl nitrate and related allylic nitrates is the nucleophilic substitution of an allylic halide with a nitrate salt. This reaction leverages the electrophilicity of the carbon atom bonded to the halogen and the nucleophilicity of the nitrate anion. Silver nitrate (AgNO₃) is frequently employed as the nitrate source. The precipitation of the insoluble silver halide (e.g., AgCl, AgBr) drives the reaction to completion.

The reaction can be represented as:

R-CH=CH-CH₂-X + AgNO₃ → R-CH=CH-CH₂-ONO₂ + AgX(s) (where X = Cl, Br, I)

Nucleophilic substitution reactions in allylic systems can proceed through different mechanisms, such as Sₙ1, Sₙ2, Sₙ1', or Sₙ2'. The operating mechanism is influenced by the substrate structure, leaving group, nucleophile, and solvent. In reactions favoring a unimolecular pathway (Sₙ1), ionization of the allylic halide leads to a resonance-stabilized allylic carbocation. This delocalization of the positive charge can result in the formation of a mixture of isomeric products, including rearranged ones (an Sₙ1' pathway). For instance, the reaction of 1-chlorobut-2-ene with a nucleophile under Sₙ1 conditions can yield both but-2-en-1-yl and but-3-en-2-yl products.

Conversely, under conditions favoring a bimolecular mechanism (Sₙ2), the nucleophile attacks the carbon bearing the leaving group in a single concerted step, typically leading to the unrearranged product. However, a concerted attack at the γ-carbon of the allylic system (Sₙ2' mechanism) can also occur, especially with sterically hindered substrates.

The choice of solvent is crucial. Acetonitrile is a common solvent for these reactions with silver nitrate. The synthesis of various allylic and related nitrates has been successfully demonstrated using this halide-for-nitrate exchange methodology.

| Starting Allylic Halide | Product | Reagent | Solvent | Yield (%) |

| Methallyl chloride | Methallyl nitrate | AgNO₃ | Acetonitrile | 45 |

| Benzyl chloride | Benzyl nitrate | AgNO₃ | Acetonitrile | 64 |

| (E)-3-Methyl-4-chlorobut-2-en-1-ol | (E)-3-Methyl-4-hydroxybut-2-enyl nitrate | AgNO₃ | Acetonitrile | 66-80 (overall) |

| (Z)-3-Methyl-4-chlorobut-2-en-1-ol | (Z)-3-Methyl-4-hydroxybut-2-enyl nitrate | AgNO₃ | Acetonitrile | 66-80 (overall) |

This table presents data compiled from research on the synthesis of nitrate esters via halide substitution.

Reactions of Allylmetal (Group IVb) Compounds with Thallium(III) Nitrate

An alternative approach to this compound involves the reaction of allylmetal compounds of Group IVb (Si, Ge, Sn) with thallium(III) nitrate [Tl(NO₃)₃]. This method represents an umpolung, or reversal of polarity, of the allyl group's typical reactivity. While allylic halides are electrophilic at the carbon-halogen bond, allylmetal compounds feature a nucleophilic double bond.

The reaction of allylmetal compounds, such as allylsilanes, allylgermanes, or allylstannanes, with thallium(III) nitrate in a suitable solvent like dioxane leads to the formation of the corresponding allyl nitrates in good yields. The reaction proceeds via an electrophilic attack by the thallium(III) species on the allylmetal compound, leading to an allylthallium(III) intermediate which then yields the allyl nitrate product.

Reaction Mechanisms of Prop 2 Enyl Nitrate

Hydrolysis Pathways of Allylic Nitrates in Aqueous Systems

Under acidic conditions, the hydrolysis of organic nitrates is generally an acid-catalyzed process. helsinki.ficopernicus.org The mechanism can proceed through different pathways, including unimolecular (SN1) and bimolecular (SN2) routes, with the dominant pathway depending on the structure of the nitrate (B79036) ester. nih.govresearchgate.net

For primary alkyl nitrates, a competition between SN1 and SN2 mechanisms is observed. nih.gov The specific acid-catalyzed mechanism involves the reversible protonation of the nitrate ester on one of the oxygen atoms. copernicus.orgacs.org This protonation makes the C–O bond more susceptible to cleavage by increasing the electrophilicity of the carbon atom. acs.org The subsequent step can be a unimolecular dissociation to form a carbocation and nitric acid (SN1 pathway) or a direct nucleophilic attack by a water molecule on the α-carbon (SN2 pathway). nih.govacs.org

In the case of prop-2-enyl nitrate, the potential formation of a primary allylic carbocation is significantly stabilized by resonance. This stabilization enhances the rate of the nucleophilic substitution reaction and favors the SN1 pathway more than it does for other primary alkyl nitrates like propyl nitrate. nih.gov Density functional theory (DFT) calculations support the proposal that for primary nitrates, an acid-catalyzed mechanism involves a hydronium ion (H₃O⁺) hydrogen-bonded to the nitrate group, facilitating the reaction. nih.gov

In basic or alkaline solutions, the hydrolysis of alkyl nitrates is accelerated by the presence of hydroxide (B78521) ions (OH⁻). helsinki.fi Computational studies on simple alkyl nitrates suggest that basic hydrolysis is often the most kinetically and thermodynamically favorable reaction pathway. helsinki.fiacs.orgacs.orghelsinki.fi

The mechanism typically involves a bimolecular nucleophilic substitution (SN2) reaction where the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon atom adjacent to the nitrate group. libretexts.orgdtic.mil This attack leads to the displacement of the nitrate ion (NO₃⁻) and the formation of the corresponding alcohol, in this case, prop-2-en-1-ol (allyl alcohol). dtic.mil

Alternative pathways in basic conditions include elimination reactions. An α-hydrogen elimination can lead to the formation of a carbonyl compound and a nitrite (B80452) ion (NO₂⁻), while a β-hydrogen elimination produces an olefin. dtic.mil For this compound, the primary reaction is nucleophilic substitution to yield allyl alcohol and the nitrate ion. dtic.mil

Under neutral pH conditions (pH ≈ 7), hydrolysis proceeds with water acting as the nucleophile. helsinki.fiacs.org For most primary alkyl nitrates, this reaction is typically very slow. nih.gov However, the allylic structure of this compound significantly accelerates this process. nih.gov

The hydrolysis lifetime for a primary allylic nitrate has been observed to be dramatically shorter than for a primary alkyl nitrate with the same number of carbons (e.g., >2500 hours for n-pentyl nitrate vs. 3 minutes for a C₅ primary allylic nitrate). nih.gov This enhanced reactivity is attributed to the resonance stabilization of the primary allylic carbocation that forms as an intermediate in an SN1-type mechanism. nih.gov Even without acid catalysis, the cleavage of the C-O bond is more favorable due to this stabilization. It has also been proposed that the hydrolysis of some organic nitrates can be a reversible process, involving both forward hydrolysis and backward esterification with nitric acid. nih.gov

kₕ = kₐ[H⁺] + kₙ + kₑ[OH⁻]. viu.ca

This relationship indicates that the hydrolysis rate increases in both strongly acidic and strongly basic environments. copernicus.org Experimental studies on various organic nitrates confirm a positive trend in hydrolysis rate constants with increasing acidity (decreasing pH). copernicus.org For example, the hydrolysis lifetime of a tertiary α-pinene-derived nitrate was found to decrease from 8.8 hours at neutral pH (6.9) to just 8.3 minutes at a highly acidic pH of 0.25. copernicus.org While secondary and primary alkyl nitrates react much more slowly, they exhibit the same pH-dependent trend. copernicus.org

Given the enhanced reactivity of the allylic structure, this compound is expected to hydrolyze faster than its saturated counterpart, propyl nitrate, across the pH spectrum, with particularly accelerated rates at low and high pH values.

Table 1: Comparison of hydrolysis rates and lifetimes for different types of organic nitrates at varying pH levels, illustrating the significant rate enhancement of the allylic structure. Data sourced from studies on α-pinene-derived nitrate, isobutyl nitrate, and other C₅ nitrates. nih.govcopernicus.org

Thermal Decomposition Mechanisms

The thermal decomposition of nitrate esters is a critical reaction, particularly in the context of energetic materials. The process is generally initiated by the cleavage of the weakest chemical bond within the molecule.

For nitrate esters, the initial and rate-determining step in thermal decomposition is the homolytic fission of the O-NO₂ bond. diva-portal.org This bond has a significantly lower bond dissociation energy (approximately 155 kJ/mol) compared to other bonds in the molecule, such as the C-O bond (approximately 238 kJ/mol). diva-portal.org

The cleavage of this bond results in the formation of an alkoxy radical and a nitrogen dioxide radical (NO₂•):

CH₂=CHCH₂-O-NO₂ → CH₂=CHCH₂-O• + •NO₂

The resulting prop-2-enyloxy radical (an alkoxy radical) and nitrogen dioxide can then participate in a series of complex secondary reactions. diva-portal.org The initial O-NO₂ bond fission is considered the dominant decomposition pathway for nitrate esters under thermal stress. diva-portal.orgresearchgate.net

Mentioned Compounds

Radical Pathways in Thermal Decomposition

The thermal decomposition of nitrate esters like this compound is understood to proceed through a primary rate-determining step involving the homolytic cleavage of the RO-NO2 bond. uri.edu This process results in the formation of an alkoxy radical (RCH2O•) and nitrogen dioxide (NO2). uri.edudiva-portal.org For this compound, this initial fission would produce a prop-2-enyloxy radical and NO2.

Following this primary step, a series of secondary reactions can occur. The alkoxy radical can undergo further degradation. In the case of 3-buten-1-ol (B139374) nitrate, which would form an allylcarbinyl radical upon O-NO2 bond cleavage, the expected β-scission to yield an allyl radical was not observed. Instead, the corresponding alcohol was the primary product, suggesting that the presence of a double bond at the end of the chain does not necessarily favor β-cleavage in the subsequent decomposition of the alkoxy radical. uri.edu

Influence of Structural Characteristics on Decomposition

The stability and decomposition pathways of alkyl nitrates are significantly influenced by their molecular structure. The primary decomposition mechanism for most nitrate esters is the homolytic fission of the O–NO2 bond. uri.eduustc.edu.cn The energy required for this bond cleavage is a critical factor in determining the thermal stability of the compound.

In the case of this compound, the presence of the allylic group is a key structural feature. The allylic C-O bond is known to be weaker than a corresponding saturated C-O bond, which can influence the subsequent reactions of the initially formed prop-2-enyloxy radical. While direct C-O bond fission is a possibility, the initial O-NO2 bond scission is generally the lower energy pathway for thermal decomposition. uri.eduustc.edu.cn For instance, in the pyrolysis of n-pentyl nitrate, the C–O bond fission has a significantly higher energy barrier compared to the O–NO2 bond cleavage. ustc.edu.cn

The presence of radical-stabilizing substituents can favor β-scission in the alkoxy radical formed after the initial O-NO2 bond cleavage. uri.edu For the prop-2-enyloxy radical, however, the direct fragmentation pathways are complex. The allylic nature of the radical could potentially lead to resonance stabilization, which might influence its subsequent reactivity compared to a saturated alkoxy radical.

Catalysis of Decomposition by Nitrogen Dioxide

The thermal decomposition of nitrate esters can be catalyzed by nitrogen dioxide (NO2), which is also a primary product of their decomposition. diva-portal.org This autocatalytic behavior can lead to a rapid acceleration of the decomposition process over time. The mechanism of this catalysis involves electrophilic attack by nitrogen oxides, such as N2O4 and N2O3, which exist in equilibrium with NO2. diva-portal.org

In some systems, metal ions can also catalyze the decomposition of NO2. For example, iron(III) has been shown to catalyze the decomposition of NO2, which is generated from the thermolysis of an iron nitrate salt. nih.gov This catalytic cycle involves the reduction of Fe3+ to Fe2+ by NO2, followed by reoxidation of Fe2+ to Fe3+ by oxygen. nih.gov While this is a specific example involving a metal catalyst, it highlights that the decomposition of NO2, a key product in this compound decomposition, can be influenced by other species in the reaction environment.

Decomposition of 1-Allyl-3-methylimidazole Nitrate Ionic Liquid

The thermal decomposition of 1-allyl-3-methylimidazole nitrate ([Amim][NO3]), an ionic liquid containing the allyl group, has been studied to understand its thermal stability and hazards. aip.orgaip.orgresearchgate.net The pyrolysis and exothermic processes for this ionic liquid are concentrated in the temperature range of 200–370 °C. aip.org The main weight loss occurs between 225–350 °C. aip.org

Studies on similar imidazolium-based ionic liquids suggest that thermal decomposition can proceed through multiple pathways, including dealkylation and deprotonation of the imidazolium (B1220033) cation by the anion. escholarship.org For [Amim][NO3], the presence of the allyl group and the nitrate anion introduces specific decomposition routes. The thermal decomposition of [Amim][NO3] has been found to produce flammable, toxic, and asphyxiating gases. researchgate.net

The decomposition process is complex and can be influenced by the experimental conditions. aip.orgaip.org Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) and Fourier transform infrared spectroscopy (TG-FTIR) are techniques used to identify the gaseous products and elucidate the decomposition mechanisms. aip.orgresearchgate.net For imidazolium halide ionic liquids, it has been noted that the thermal decomposition can follow several paths, each with its own activation energy, indicative of competitive reactions in a multi-step process. researchgate.net

Interactive Table: Thermal Decomposition Parameters for 1-Allyl-3-methylimidazole Nitrate

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |

| 5.0 | 225.1 | 258.2 |

| 8.0 | 232.5 | 265.8 |

| 10.0 | 236.4 | 270.1 |

| 15.0 | 243.7 | 277.4 |

| Data derived from differential scanning calorimetry (DSC) experiments. aip.org |

Atmospheric Reaction Mechanisms

In the atmosphere, this compound is subject to removal through reactions with key atmospheric oxidants.

Reactions with Hydroxyl (OH) Radicals

The primary atmospheric sink for many volatile organic compounds (VOCs), including unsaturated esters, is reaction with the hydroxyl (OH) radical, often referred to as the "detergent of the atmosphere". conicet.gov.arresearchgate.netniwa.co.nzharvard.edu For this compound, which contains a C=C double bond, the reaction with OH radicals is expected to be a significant degradation pathway. conicet.gov.arresearchgate.net

The reaction of OH radicals with unsaturated compounds like allyl acetate (B1210297) proceeds mainly by the addition of the OH radical to the C=C double bond, forming a β-hydroxyalkyl radical. conicet.gov.ar This initial adduct then rapidly reacts with molecular oxygen to form a β-hydroxyalkyl peroxy radical. conicet.gov.ar Subsequent reactions of this peroxy radical can lead to a variety of products. In the presence of nitrogen oxides (NOx), the alkoxy radicals formed are more likely to decompose. conicet.gov.ardoi.org For alkyl nitrates, the reactions of the intermediate alkoxy radicals determine whether the NOx in the nitrate group is released back into the atmosphere as NO2. doi.org

The atmospheric lifetime of a compound with respect to reaction with OH radicals is determined by the rate constant for the reaction and the ambient concentration of OH radicals. For comparison, the atmospheric lifetime of allyl acetate due to reaction with OH radicals is estimated to be only a few hours. researchgate.net

Reactions with Nitrate (NO3) Radicals

During the nighttime, in the absence of sunlight to drive photochemistry, the nitrate radical (NO3) becomes a major atmospheric oxidant, particularly for unsaturated VOCs. nih.govcopernicus.orgcopernicus.org The reaction of this compound with NO3 radicals is therefore an important nighttime loss process.

The reaction of NO3 radicals with alkenes proceeds via electrophilic addition to the double bond, forming a nitrooxyalkyl radical. nih.gov This radical then adds O2 to form a nitrooxyalkyl peroxy radical. The subsequent fate of this peroxy radical dictates the final products, which can include the formation of stable organic nitrates. nih.govcopernicus.org The reaction of NO3 with biogenic VOCs is a significant source of secondary organic aerosol (SOA). nih.govcopernicus.org

The rate constants for the reaction of NO3 radicals with alkenes are generally high, making this a rapid loss process for unsaturated compounds in the nocturnal boundary layer. nih.govcopernicus.org For example, the reactions of NO3 with terpenes contribute substantially to the formation of alkyl nitrates in forested environments, even during the day when NO3 concentrations are low. researchgate.net

Photolysis Pathways of Nitrates in the Atmosphere

The atmospheric fate of organic nitrates like this compound is significantly influenced by photolysis, the process of chemical decomposition by light. The primary photolysis pathway for alkyl nitrates in the gas phase involves the cleavage of the O-NO₂ bond, which is the weakest bond in the molecule. psu.edu This dissociation results in the formation of an alkoxy radical and nitrogen dioxide (NO₂). rsc.orgpublish.csiro.au

R1: CH₂=CHCH₂ONO₂ + hν → CH₂=CHCH₂O• + NO₂

For many simple alkyl nitrates, the quantum yield for this reaction—the number of molecules undergoing the reaction per photon absorbed—is close to one, especially at wavelengths around 248 nm. psu.edursc.org The absorption cross-sections of alkyl nitrates generally decrease with increasing wavelength and decreasing temperature for wavelengths greater than 280 nm. psu.edursc.org While specific data for this compound is not extensively detailed in the provided literature, the behavior of other alkyl nitrates suggests that photolysis is a dominant atmospheric loss process. psu.edursc.org

In addition to gas-phase reactions, the photolysis of nitrates in the aqueous phase, such as in atmospheric aerosols and cloud droplets, is also a relevant pathway. copernicus.orgcopernicus.orgresearchgate.net However, the photolysis rate constants for organic nitrates are generally much lower in the aqueous phase compared to the gas phase. copernicus.org Aqueous-phase photolysis of nitrate anions (NO₃⁻) can proceed through two main channels, producing either nitrogen dioxide and a hydroxyl radical or nitrite and an oxygen atom. researchgate.netmdpi.com The presence of organic compounds can influence these pathways. For organic nitrates dissolved in the aqueous phase, their atmospheric lifetimes can be lengthened as photolysis is less efficient compared to the gas phase. copernicus.org

The alkoxy radical (CH₂=CHCH₂O•) formed in the primary photolysis step is highly reactive and can undergo further reactions in the atmosphere, such as decomposition or reaction with oxygen, contributing to the complex chemistry of the troposphere.

Formation of Secondary Organic Aerosols Involving Nitrates

This compound, as an organic nitrate, plays a role in the formation of secondary organic aerosols (SOA). SOA are fine particulate matter formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). acs.org The formation of organic nitrates is a key step that links anthropogenic emissions of nitrogen oxides (NOx) with the oxidation of biogenic and anthropogenic VOCs. acs.orgcopernicus.org

Organic nitrates are formed from the atmospheric oxidation of VOCs in the presence of NOx. acs.org These nitrates are often semi-volatile and can partition from the gas phase to the particle phase, contributing to the mass and growth of SOA. acs.orgescholarship.org The yield of SOA from the oxidation of various VOCs is a critical parameter in atmospheric models. This yield can be influenced by factors such as the concentration of NOx. d-nb.inforesearchgate.net For some terpenes, for instance, SOA yields are higher under low-NOx conditions, while for others like sesquiterpenes, high-NOx conditions lead to greater SOA formation, which is consistent with the formation of lower volatility organic nitrates. researchgate.net

The process generally involves the reaction of a peroxy radical (RO₂) with nitric oxide (NO) to form an organic nitrate (RONO₂).

R2: RO₂• + NO → RONO₂

Once formed, these organic nitrates can condense onto existing aerosol particles. The contribution of organic nitrates to SOA is significant, and they have been observed as a major component of organic aerosol in various locations. copernicus.org While specific SOA yield data for this compound is not available in the provided search results, the general mechanism illustrates its potential contribution. The table below presents SOA yields from the oxidation of other relevant organic precursors.

| Precursor VOC | Oxidant | SOA Yield (%) | Reference |

|---|---|---|---|

| Isoprene (B109036) | NO₃ | 13 - 15 | nih.gov |

| α-Pinene | O₃/NO₃ | Small contribution from organic nitrates | pnas.org |

| Styrene | NO₃ | 14.0 - 22.1 | copernicus.org |

| Sesquiterpenes | Photooxidation (High NOx) | 17 - 67 | researchgate.net |

Other Key Reaction Pathways

Nucleophilic Substitution Reactions

This compound, possessing an allylic structure, is susceptible to nucleophilic substitution reactions. The allylic system allows for multiple reaction pathways, including direct substitution (Sₙ2) and substitution with allylic rearrangement (Sₙ2'). spcmc.ac.in The presence of the double bond stabilizes the transition state in these reactions.

In a direct Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the nitrate group, displacing it.

Sₙ2 Pathway: Nu⁻ + CH₂=CHCH₂ONO₂ → CH₂=CHCH₂Nu + ONO₂⁻

Alternatively, in an Sₙ2' reaction, the nucleophile attacks the γ-carbon of the allylic system, leading to a shift of the double bond and displacement of the leaving group.

Sₙ2' Pathway: Nu⁻ + CH₂=CHCH₂ONO₂ → NuCH₂CH=CH₂ + ONO₂⁻

The regioselectivity of the attack is influenced by factors such as steric hindrance at the α- and γ-carbons and the nature of the nucleophile. spcmc.ac.in For instance, attack is often faster at the less hindered end of the allylic system. spcmc.ac.in Research on analogous allylic nitro compounds shows that soft nucleophiles, such as thiols, readily displace the nitro group in a nucleophilic substitution. nih.gov The reactivity can be enhanced by the presence of an electron-withdrawing group, which makes the carbon bearing the leaving group more susceptible to nucleophilic attack. nih.gov

The table below summarizes potential products from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu⁻) | Potential Product(s) | Reaction Type |

|---|---|---|

| I⁻ (Iodide) | 3-Iodoprop-1-ene | Sₙ2 |

| CN⁻ (Cyanide) | But-3-enenitrile, But-2-enenitrile | Sₙ2, Sₙ2' |

| RS⁻ (Thiolate) | 3-(Alkylthio)prop-1-ene | Sₙ2 |

| N₃⁻ (Azide) | 3-Azidoprop-1-ene | Sₙ2 |

| R₂NH (Amine) | N-allyl-N-alkylamine | Sₙ2 |

Under conditions that favor carbocation formation (e.g., a polar protic solvent and a poor nucleophile), an Sₙ1 mechanism might occur, proceeding through a resonance-stabilized allyl cation. This intermediate can then be attacked by the nucleophile at either of the two terminal carbons, potentially leading to a mixture of products.

Ene Reactions Involving Allylic Organometallic Derivatives

The ene reaction is a pericyclic reaction involving an "ene" (an alkene with an allylic hydrogen), and an "enophile" (a component with a multiple bond). While there is no specific information in the provided search results on ene reactions of this compound, the general principles of this reaction class can be considered. In a hypothetical ene reaction, this compound could act as the ene component. The reaction would involve the transfer of an allylic hydrogen to the enophile, a concomitant shift of the ene double bond, and the formation of a new single bond between the ene and the enophile.

A more relevant area of reactivity involves the interaction of allylic compounds with organometallic reagents. Organometallic compounds, where a carbon atom is bonded to a metal, are potent nucleophiles. msu.edu The reaction of an allylic derivative like this compound with an allylic organometallic compound could lead to coupling products. For example, a Grignard reagent or an organolithium compound could potentially react with this compound in a nucleophilic substitution-type pathway rather than a classic pericyclic ene reaction.

Furthermore, transition metals can catalyze reactions involving allylic systems. For example, palladium(0) complexes are known to catalyze the nucleophilic substitution of allylic acetates, proceeding via a π-allylpalladium intermediate. acs.org A similar activation of this compound by a transition metal could facilitate reactions with various nucleophiles, including allylic organometallic derivatives. Ceric Ammonium (B1175870) Nitrate (CAN) is another reagent known to mediate reactions of electrophilic radicals with alkenes, enabling carbon-carbon bond formation. organic-chemistry.org

The interaction of fluorenyl-bearing propargylallenes with silver nitrate is noted to form novel polycyclic systems, highlighting the complex reactivity that can occur between unsaturated organic molecules and metal nitrates. nih.gov While not a direct example of an ene reaction, it illustrates the potential for intricate transformations involving such reactants.

Advanced Spectroscopic Characterization of Prop 2 Enyl Nitrate

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in Prop-2-enyl Nitrate (B79036). The infrared spectrum is characterized by absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The nitrate ester group (-ONO₂) gives rise to several strong and characteristic absorption bands. These typically include asymmetric and symmetric stretching vibrations of the NO₂ group. For nitrate esters, strong bands are observed for the asymmetric stretching (νas(NO₂)) and symmetric stretching (νs(NO₂)) modes. One study identifies typical infrared stretching bands for a nitrate ester at 1546, 1275, and 857 cm⁻¹. core.ac.uk The band around 1300-1400 cm⁻¹ is often attributed to the N-O asymmetric stretching vibration. researchgate.net Additionally, the number and relative energies of nitrate combination frequencies, which appear in the 1700–1800 cm⁻¹ region of the infrared spectrum, can serve as a diagnostic tool to understand the coordination environment of the nitrate group. cdnsciencepub.com

The allyl group (CH₂=CH-CH₂-) also presents distinct vibrational modes. These include the C-H stretching vibrations of the sp² hybridized carbons of the double bond, typically appearing above 3000 cm⁻¹. A diagnostic band at 3082 cm⁻¹ can be attributed to the sp² C-H stretch. core.ac.uk The carbon-carbon double bond (C=C) stretching vibration is also observable, with a characteristic band appearing around 1624 cm⁻¹. core.ac.uk

A summary of the characteristic FTIR absorption bands for Prop-2-enyl Nitrate is presented in the table below.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| =C-H Stretch | ~3082 | Medium |

| C-H Stretch (Alkyl) | 2850-3000 | Medium |

| O-N=O Asym. Stretch | ~1640 | Strong |

| C=C Stretch | ~1624 | Variable |

| O-N=O Sym. Stretch | ~1275 | Strong |

| N-O Stretch | ~857 | Strong |

| This table is based on typical values for allylic and nitrate-containing compounds. |

Raman spectroscopy complements FTIR by providing information on the vibrational modes of molecules, particularly for non-polar bonds. While specific Raman studies on this compound are not extensively documented in the reviewed literature, the technique is valuable for observing certain vibrations. For instance, the C=C stretching vibration of the allyl group, which can sometimes be weak in the infrared spectrum, is typically strong and more characteristic in the Raman spectrum. upi.edu This makes Raman spectroscopy a useful tool for confirming the presence and electronic environment of the carbon-carbon double bond in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in this compound. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the signals are diagnostic of the electronic environment and neighboring protons.

The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the three types of protons in the allyl group: the methylene (B1212753) protons adjacent to the nitrate group (-CH₂-O), the vinyl proton (-CH=), and the terminal vinyl protons (=CH₂).

Based on general principles and data from related structures, the expected chemical shifts are as follows:

-CH₂-O protons: These protons are deshielded by the adjacent electronegative oxygen atom of the nitrate group and are expected to resonate in the range of 4.0-5.0 ppm. In a related compound, the protons on a carbon attached to the nitrate group appeared as a doublet at 4.18 ppm. core.ac.uk

-CH= proton: This proton is part of the double bond and is expected to appear as a multiplet in the vinylic region, typically between 5.0 and 6.0 ppm. A value of 5.40 ppm has been reported for a similar structure. core.ac.uk

=CH₂ protons: These terminal vinyl protons are diastereotopic and will likely show distinct chemical shifts, also in the vinylic region, typically between 5.0 and 5.5 ppm.

The splitting patterns arise from spin-spin coupling with neighboring protons, providing connectivity information. For example, the -CH₂-O protons would be split by the adjacent -CH= proton, and the -CH= proton would be split by both the -CH₂-O and the =CH₂ protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| =CH₂ | 5.0 - 5.5 | Doublet of doublets |

| -CH= | 5.0 - 6.0 | Multiplet |

| -CH₂-O | 4.0 - 5.0 | Doublet |

| This table is based on typical values for allylic compounds. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. Each non-equivalent carbon atom gives a distinct signal. The ¹³C spectrum of this compound is expected to show three signals, corresponding to the three carbon atoms of the allyl group.

The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms.

-CH₂-O carbon: This sp³ hybridized carbon is attached to the electronegative nitrate group, causing a downfield shift. Its resonance is expected in the range of 60-80 ppm. oregonstate.edu

-CH= carbon: This sp² hybridized carbon is part of the double bond and is expected to resonate in the alkene region, typically between 110 and 140 ppm. bhu.ac.in

=CH₂ carbon: This terminal sp² hybridized carbon is also in the alkene region, with an expected chemical shift between 115 and 125 ppm. bhu.ac.in

The use of ¹³C NMR, in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), can definitively assign each signal to the corresponding methyl, methylene, or methine carbon. bhu.ac.in

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| =CH₂ | 115 - 125 |

| -CH= | 110 - 140 |

| -CH₂-O | 60 - 80 |

| This table is based on typical values for allylic and nitrate-containing compounds. |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for stereochemical assignments. acdlabs.com NOESY detects through-space interactions between protons that are close to each other, typically within 5 Å, regardless of whether they are connected by bonds. acdlabs.com

For molecules with stereoisomers, such as those containing double bonds that can exist in E or Z configurations, NOESY is instrumental in establishing the correct geometry. beilstein-journals.orgresearchgate.net In the context of substituted allylic nitrates, NOESY experiments have been successfully employed to elucidate the configuration of the carbon-carbon double bond. beilstein-journals.orgresearchgate.net For this compound itself, while it does not have E/Z isomers, NOESY could be used to confirm through-space correlations between the protons of the allyl group, further solidifying the structural assignment and providing insights into its preferred conformation in solution. For example, correlations would be expected between the protons on the C1 and C2 carbons, and between the protons on the C2 and C3 carbons.

Mass Spectrometry Techniques

Mass spectrometry serves as a critical tool for the analysis of energetic materials like this compound, providing detailed information on molecular mass, structure, and decomposition pathways. Advanced hyphenated and ionization techniques offer deeper insights into its thermal and photo-induced behavior.

Thermogravimetry-Mass Spectrometry (TG-MS) for Decomposition Product Analysis

Thermogravimetry-Mass Spectrometry (TG-MS) is a powerful analytical method that couples the mass loss data from thermogravimetric analysis (TGA) with the mass identification capabilities of a mass spectrometer. jeol.com This technique allows for the real-time identification of gaseous products evolved during the controlled thermal decomposition of a sample. ammoniaenergy.org In a typical TG-MS experiment, the sample is heated at a constant rate in a controlled atmosphere, and the off-gases are transferred directly to the ion source of the mass spectrometer. jes.or.jp This provides a direct correlation between specific mass loss events (observed in the TGA curve) and the chemical identity of the molecules being released at those temperatures. ammoniaenergy.org

For a compound like this compound, TG-MS analysis is crucial for understanding its thermal stability and decomposition mechanism. The analysis would track the evolution of various gaseous species as the temperature increases. While specific studies on this compound are not prevalent in cited literature, the decomposition of related energetic materials containing nitrate and organic moieties has been investigated. ammoniaenergy.orgjes.or.jp The decomposition process is typically complex, involving multiple steps. researchgate.net For organic nitrates, the initial and primary decomposition step is the homolytic cleavage of the O–NO2 bond. Subsequent reactions of the resulting radical species lead to a cascade of products.

Based on the decomposition of similar compounds, a TG-MS analysis of this compound would be expected to identify a range of products.

Table 1: Potential Decomposition Products of this compound Identified by TG-MS

| Temperature Range | Expected Event | Potential Evolved Products |

|---|---|---|

| Low Temperature | Evaporation of volatile impurities/moisture | H₂O |

| Decomposition Onset | Initial cleavage of O-NO₂ bond and subsequent reactions | NO₂, NO, H₂O, CO, CO₂ |

This table is illustrative of expected results based on the analysis of similar compounds as detailed in references jeol.comammoniaenergy.orgjes.or.jp.

The use of high-resolution time-of-flight mass spectrometry (TOFMS) in conjunction with TG can provide accurate mass measurements of the evolved products, enabling unambiguous identification of their elemental compositions. jeol.com

Photoionization Mass Spectrometry

Photoionization Mass Spectrometry (PIMS) is an advanced analytical technique that uses high-energy photons, often from a synchrotron source, to ionize molecules. researchgate.net This "soft" ionization method minimizes fragmentation compared to conventional electron ionization, making it particularly valuable for the analysis of complex mixtures and reactive species like radicals. researchgate.net By tuning the energy of the photons, it is possible to selectively ionize different isomers within a sample, as species can be distinguished by their unique photoionization spectra. researchgate.net

In the context of this compound, PIMS would be instrumental in studying its pyrolysis or photolysis products in detail. Research on the pyrolysis of alkyl nitrites to generate propyl radicals has successfully utilized synchrotron vacuum ultraviolet (VUV) PIMS to provide comprehensive datasets. researchgate.net This work demonstrated the ability to identify and quantify minor decomposition pathways, such as HNO elimination, alongside the major NO elimination route. researchgate.net

A PIMS study of this compound decomposition could provide:

Identification of Primary Products: Precise identification of the initial products from the cleavage of the nitrate group and the allyl moiety.

Isomer Differentiation: Distinguishing between structural isomers in the product mixture, for example, differentiating between various C₃HxO isomers.

Radical Detection: Identifying and monitoring key radical intermediates that drive the decomposition chemistry.

Quantitative Analysis: Determining the branching ratios for different decomposition channels.

This level of detail is critical for developing accurate chemical kinetics models for the combustion and decomposition of this compound.

Advanced X-ray Diffraction Studies of Related Nitrate Compounds

While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, advanced XRD studies on related organic nitrate compounds provide significant insights into the structural features that govern the stability and properties of this class of materials. aphrc.orgmdpi.com These studies reveal detailed information about crystal packing, intermolecular interactions, and molecular conformation.

Modern XRD techniques, often combined with computational methods like Density Functional Theory (DFT), allow for a deep understanding of non-covalent interactions such as hydrogen bonds, which play a crucial role in the crystal architecture of nitrate compounds. aphrc.orgmdpi.com For instance, the study of a novel 4,6-dimethyl-1,6-dihydropyridin-2-amino nitrate hybrid material used XRD to determine its crystal structure, which was further analyzed using computational tools to understand intermolecular stabilization and charge delocalization. aphrc.org Similarly, research on a quinazolinone-nitrate complex elucidated a 2D infinite layered structure connected by N-H…O and C-H…O hydrogen bridges. mdpi.com

High-pressure studies using synchrotron angle-dispersive X-ray diffraction (ADXRD) on energetic materials like triazole-based compounds reveal pressure-induced phase transitions and changes in molecular structure, which are critical for understanding their behavior under extreme conditions. acs.org

Table 2: Findings from Advanced XRD Studies on Related Nitrate Compounds

| Compound Studied | Technique(s) | Key Findings | Reference |

|---|---|---|---|

| 4,6-dimethyl-1,6-dihydropyridin-2-amino nitrate | Single Crystal XRD, DFT | Determined molecular structure, analyzed weak intermolecular interactions and charge delocalization. | aphrc.org |

| Quinazolinone-nitrate complex | Single Crystal XRD, Hirshfeld calculations, DFT | Revealed a 2D layered supramolecular structure governed by N-H…O and C-H…O hydrogen bonds. | mdpi.com |

| Cd₂(C₂H₆N₆)₄(NO₃)₄·H₂O | Synchrotron ADXRD, Raman Spectroscopy | Investigated high-pressure behavior, identifying three pressure-induced phase transitions. | acs.org |

These examples underscore how advanced XRD methods could be applied to this compound to determine its solid-state structure, identify key intermolecular forces, and understand its structural response to external stimuli.

Computational Spectroscopy for Prediction and Interpretation

Computational spectroscopy has become an indispensable tool for predicting and interpreting the spectral properties of molecules, including this compound and its derivatives. acs.orgmdpi.com Methods based on Density Functional Theory (DFT) are widely used to calculate a variety of spectroscopic parameters, providing insights that complement and guide experimental work. mdpi.com

Computational approaches can predict vibrational spectra (Infrared and Raman), Nuclear Magnetic Resonance (NMR) spectra, and electronic spectra (UV-Vis). mdpi.comarxiv.org For vibrational spectra, calculations can yield harmonic and anharmonic frequencies, which correspond to the fundamental vibrational modes of the molecule. mdpi.com These predicted spectra are invaluable for assigning experimental bands to specific molecular motions. mdpi.com For instance, detailed DFT investigations of 2-nitroimidazole (B3424786) derivatives have successfully correlated calculated IR and Raman spectra with experimental findings. mdpi.com Furthermore, new machine-learning models are being developed to predict IR spectra directly from 3D molecular structures with high accuracy, offering a rapid alternative to more computationally expensive DFT calculations. arxiv.org

In the realm of NMR spectroscopy, computational tools can predict chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nmrdb.orgnmrdb.org These predictions are instrumental in structure elucidation and in understanding how the electronic environment of a nucleus is affected by its molecular structure. prospre.casavemyexams.com

A computational study on energetic nitramines, including N-prop-2-en-1-yl-N-(2,4,6-trinitrophenyl)nitramine which contains the prop-2-enyl group, utilized DFT to calculate parameters related to chemical and thermal stability. vu.lt Such calculations are vital for assessing the properties of new energetic materials.

Table 3: Application of Computational Spectroscopy to Molecular Analysis

| Spectroscopic Technique | Predicted Parameters | Common Computational Method | Purpose |

|---|---|---|---|

| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies, intensities, mode assignments | DFT (e.g., B3LYP), Machine Learning | Interpretation of experimental spectra, understanding molecular vibrations. mdpi.comarxiv.org |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ), spin-spin coupling constants (J) | DFT, Neural Networks | Structure verification, interpretation of complex spectra. nmrdb.orgprospre.ca |

Applying these computational methods to this compound would enable a detailed theoretical characterization of its spectroscopic signatures, aiding in its unambiguous identification and providing a deeper understanding of its electronic structure and bonding.

Theoretical and Computational Investigations of Prop 2 Enyl Nitrate

Quantum Chemical Studies

Quantum chemical studies offer profound insights into the intrinsic properties of molecules at the electronic level. For prop-2-enyl nitrate (B79036), these computational methods are indispensable for understanding its structure, stability, and electronic characteristics, which are foundational to its reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, particularly for studying the structural and energetic properties of molecules like prop-2-enyl nitrate. researchgate.netnih.gov The primary goal of DFT in this context is geometry optimization, a process that systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. storion.ru This optimization aims to locate the point on the potential energy surface where the net forces on all atoms are essentially zero. storion.ruaps.org

In practice, a DFT calculation combines a functional, which approximates the exchange-correlation energy, with a basis set that describes the atomic orbitals. For organic nitrates and related allyl-containing compounds, hybrid functionals like B3LYP are commonly employed in conjunction with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets. researchgate.netresearchgate.netresearchgate.net These calculations yield precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Beyond structure, DFT is used to calculate key energetic properties. This includes the total electronic energy, enthalpy of formation, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net

Interactive Table: Representative Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Calculated Value |

| Bond Length | O | N | ~1.40 Å | |

| Bond Length | N | O | ~1.21 Å | |

| Bond Length | C | C | ~1.49 Å | |

| Bond Length | C | C | ~1.32 Å | |

| Bond Angle | C | O | N | ~115° |

| Bond Angle | O | N | O | ~130° |

| Dihedral Angle | C | C | O | N |

Note: These values are representative of typical results obtained from DFT calculations (e.g., at the B3LYP/6-31G level) and serve to illustrate the output of such studies.*

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemical calculations that rely on first principles of quantum mechanics without the use of experimental data for parametrization. mdpi.com These methods are crucial for obtaining a highly accurate description of the electronic structure, which governs a molecule's chemical behavior. For a molecule like this compound, ab initio calculations can elucidate the distribution of electrons, the nature of molecular orbitals, and the energies of various electronic states.

Methods such as multi-reference configuration interaction (MRCI) and complete active space self-consistent field (CASSCF) are employed, especially when studying excited states or bond-breaking processes where the single-reference approach of Hartree-Fock theory is insufficient. researchgate.net These calculations can predict vertical and adiabatic ionization energies, which correspond to the energy required to remove an electron without and with geometric relaxation of the resulting cation, respectively. researchgate.net The results from these studies are fundamental for interpreting experimental data from techniques like photoelectron spectroscopy and for understanding photochemical reactivity. While computationally demanding, ab initio methods provide benchmark data against which more approximate methods like DFT can be compared. researchgate.net

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock ab initio method used to more accurately account for electron correlation—the interaction between electrons that is not fully captured at the Hartree-Fock level. wikipedia.orgsmu.edu The theory treats the correlation effects as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.org The most common application is at the second order, known as MP2, which offers a significant improvement in accuracy over Hartree-Fock with a manageable increase in computational cost. q-chem.comresearchgate.net

For this compound, MP2 calculations are valuable for several reasons:

Refined Energetics: MP2 provides a more reliable calculation of the total energy, reaction energies, and activation barriers compared to standard DFT functionals in some cases. researchgate.net

Intermolecular Interactions: It is particularly adept at describing non-covalent interactions, such as dispersion forces, which can be important in condensed phases or in interactions with other molecules.

Benchmark Calculations: MP2 results often serve as a benchmark to validate the performance of various DFT functionals for a specific class of molecules or reactions. nih.govacs.org

While higher orders of MP theory (MP3, MP4) exist, MP2 represents a practical and widely used method for capturing the essential effects of dynamic electron correlation in systems like this compound. q-chem.com

Interactive Table: Comparison of Computational Scaling for Different Quantum Methods

| Method | Scaling with System Size (N) | Typical Application |

| Hartree-Fock (HF) | O(N³) - O(N⁴) | Initial geometry and wavefunction |

| DFT | O(N³) - O(N⁴) | Geometry optimization, energetics |

| MP2 | O(N⁵) | High-accuracy energetics, electron correlation |

| CCSD(T) | O(N⁷) | "Gold standard" benchmark calculations |

Note: N represents the number of basis functions, which is proportional to the size of the molecule. The scaling indicates how rapidly the computational cost increases with system size.

Reaction Pathway Modeling

Understanding the transformation of this compound into other chemical species requires modeling its reaction pathways. This involves identifying the sequence of elementary steps, the transient high-energy structures (transition states), and any intermediates that are formed.

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orgnumberanalytics.com The central concept of TST is the existence of a transition state (or activated complex), which is a specific molecular configuration along the reaction coordinate that represents the highest potential energy point on the lowest energy path between reactants and products. wikipedia.orglibretexts.org This energy maximum is known as a saddle point on the potential energy surface. libretexts.org

According to TST, reactants are assumed to be in a quasi-equilibrium with the activated complexes. wikipedia.orgub.edu The rate of the reaction is then determined by the frequency at which these complexes cross the transition state barrier to form products. numberanalytics.com The rate constant (k) is given by the Eyring equation, which relates it to thermodynamic properties of the activation process, namely the Gibbs free energy of activation (ΔG‡). nist.gov

Computational methods, particularly DFT, are used to:

Locate the geometry of the transition state.

Calculate its energy relative to the reactants to determine the activation energy barrier (Ea or ΔH‡).

Compute vibrational frequencies to confirm the structure as a true transition state (which has exactly one imaginary frequency corresponding to motion along the reaction coordinate) and to calculate the entropy of activation (ΔS‡).

By determining these parameters for potential reactions of this compound, such as thermal decomposition or isomerization, TST allows for the theoretical prediction of reaction kinetics.

A Potential Energy Surface (PES) is a multidimensional mathematical landscape that describes the potential energy of a molecule or a system of reacting molecules as a function of their geometric coordinates. libretexts.orgiupac.org Mapping the PES is a fundamental goal of computational reaction modeling, as it provides a comprehensive picture of all possible chemical transformations. frontiersin.org

The key features of a PES include:

Minima: Valleys on the surface that correspond to stable or metastable species, such as reactants, products, and reaction intermediates. libretexts.org

Saddle Points: The highest points on the lowest-energy paths connecting two minima. These represent the transition states for the reactions that interconvert the species in the minima. libretexts.org

For this compound, theoretical mapping of a PES for a specific reaction (e.g., homolytic cleavage of the O-NO2 bond) involves calculating the energy at numerous points in the geometric space defining the reaction. This allows researchers to trace the minimum energy path (MEP) from reactants to products. iupac.org This path reveals the detailed mechanism of the reaction, including the precise structural changes that occur as the molecule traverses the transition state. frontiersin.orgrsc.org Global reaction network mapping techniques can even be used to explore a wide range of possible isomers and their interconnecting reaction pathways. rsc.org

Interactive Table: Illustrative Points on a Hypothetical PES for this compound Decomposition

| Point on PES | Species | Relative Energy (kJ/mol) | Description |

| Minimum 1 | This compound (Reactant) | 0 | Stable ground state molecule. |

| Saddle Point | [C₃H₅---ONO₂]‡ (Transition State) | +160 | Elongated O-NO₂ bond, representing the peak of the energy barrier. |

| Minimum 2 | Prop-2-enyl radical + NO₃ radical (Products) | +145 | Dissociated species after bond cleavage. |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate the concept of a potential energy profile derived from a PES mapping.

Computational Thermochemistry

Computational thermochemistry provides valuable insights into the stability, reactivity, and decomposition pathways of this compound. Through the use of quantum chemical calculations, researchers can predict thermochemical properties such as enthalpy of formation, activation energies, and reaction enthalpies for various decomposition channels.

Theoretical studies on the thermal decomposition of allyl compounds and the reactions of allyl radicals with nitrogen oxides offer indirect but relevant data. For instance, the unimolecular decomposition of this compound is a key area of computational investigation. The primary initial step in the thermal decomposition is the cleavage of the O-NO2 bond, which is a common feature among alkyl nitrates.

A computational study on the thermal decomposition of related allyl compounds, such as allyl ethers and allyl sulfides, has shown that the reaction mechanism can be complex, involving retro-ene reactions. researchgate.net While not directly on this compound, these studies provide a framework for understanding the potential decomposition pathways.

In the context of atmospheric chemistry, theoretical studies on the reaction of the allyl radical (CH2=CHCH2•) with nitrogen dioxide (NO2) are pertinent. kaust.edu.sa One of the potential products of this association reaction is this compound. Computational methods, such as density functional theory (DFT), have been employed to calculate the reaction enthalpies for these processes.

Table 1: Calculated Thermochemical Data for Reactions Relevant to this compound

| Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

| CH2=CHCH2• + NO2 → CH2=CHCH2ONO2 | G4 level of theory | Reaction Enthalpy (ΔrH° 298.15K) | -28.7 | kaust.edu.sa |

This table presents a selection of computationally derived thermochemical data relevant to this compound from the literature.

Further computational studies are essential to build a comprehensive thermochemical profile of this compound, including the exploration of various decomposition pathways and the calculation of their respective activation barriers and rate constants.

Decomposition Kinetics of Prop 2 Enyl Nitrate

Experimental Methodologies for Kinetic Parameter Determination

The determination of kinetic parameters for the decomposition of nitrate (B79036) esters like prop-2-enyl nitrate involves several sophisticated experimental techniques. These methods are designed to measure changes in mass, heat flow, or pressure as the compound is subjected to controlled temperature programs.

Flow Reactor Studies of Nitrate Decomposition

Flow reactors are instrumental in studying the gas-phase decomposition kinetics of volatile compounds like alkyl nitrates. In a typical setup, a carrier gas, such as helium, is passed through a thermostated vessel containing the liquid nitrate, creating a dilute mixture that then enters a heated reaction tube of a known volume. researchgate.netcaprysses.fr The concentration of the reactant and the formation of products are monitored at the reactor outlet, often using mass spectrometry, as a function of temperature and residence time. researchgate.netcaprysses.fr

This methodology allows for the determination of the rate constant under specific temperature and pressure conditions. For instance, studies on analogous compounds like ethyl nitrate and isopropyl nitrate have utilized low-pressure flow reactors to measure the rate of nitrate loss and the formation of decomposition products. researchgate.netcaprysses.fr In these studies, it was observed that the decomposition is independent of the initial nitrate concentration, confirming a first-order reaction mechanism. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a fundamental technique for investigating the thermal stability and decomposition kinetics of materials. mdpi.com The method involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). mdpi.comaip.org The resulting TGA curve plots the percentage of mass loss against temperature, and the derivative of this curve (DTG) shows the rate of mass loss. mdpi.com

A hypothetical TGA experiment for a simple alkyl nitrate might yield data similar to that presented in the table below, illustrating the shift in decomposition temperatures with the heating rate.

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) |

| 5 | 155 | 170 |

| 10 | 165 | 180 |

| 15 | 172 | 187 |

| 20 | 178 | 193 |

This table is illustrative and based on typical behavior for alkyl nitrates, not specific experimental data for this compound.

Differential Scanning Calorimetry (DSC) for Decomposition Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to the thermal events occurring in the sample, such as melting, crystallization, and decomposition. For energetic materials like this compound, DSC provides crucial data on the exothermic nature of the decomposition. aip.orgmdpi.com

The DSC thermogram shows one or more exothermic peaks corresponding to the decomposition process, from which the onset temperature, peak temperature, and the total heat of decomposition (ΔHd) can be determined. aip.orgaip.org Similar to TGA, conducting DSC experiments at multiple heating rates allows for the determination of kinetic parameters. aip.orgresearchgate.net For example, in the study of 1-allyl-3-methylimidazole nitrate, DSC curves at various heating rates were used to determine characteristic temperature parameters and heat release. aip.org

The following table shows representative data that could be obtained from DSC analysis of an alkyl nitrate.

| Heating Rate (β) (°C/min) | Onset Temperature (Tonset) (°C) | Peak Temperature (Tp) (°C) | Heat of Decomposition (ΔHd) (J/g) |

| 5.0 | 265.0 | 293.5 | 1390 |

| 8.0 | 272.1 | 301.2 | 1405 |

| 10.0 | 276.8 | 308.6 | 1395 |

| 15.0 | 280.0 | 315.5 | 1400 |

Data adapted from a study on a related allyl nitrate compound for illustrative purposes. aip.org

Accelerating Rate Calorimetry (ARC) for Thermal Hazard Evaluation

Accelerating Rate Calorimetry (ARC) is a specialized technique used to assess the thermal runaway potential of reactive chemicals. The instrument operates in a "heat-wait-search" mode. The sample is heated to a certain temperature, held to achieve thermal equilibrium, and then monitored for any self-heating. aip.org If an exothermic reaction is detected (the rate of temperature rise exceeds a set threshold), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. This prevents heat loss to the environment and allows for the direct measurement of the temperature and pressure rise due to the decomposition reaction. aip.orgdntb.gov.ua

ARC experiments provide critical data for thermal hazard assessment, including the onset temperature of self-accelerating decomposition and the time to maximum rate under adiabatic conditions. researchgate.net This information is vital for ensuring safe handling, storage, and processing of potentially explosive materials like this compound.

Kinetic Modeling and Rate Constant Determination

The data obtained from the experimental methodologies described above are used to develop kinetic models that describe the decomposition process. For nitrate esters, a first-order kinetic model is often found to be appropriate. diva-portal.org

First-Order Kinetics Analysis

A first-order reaction is one where the reaction rate is directly proportional to the concentration of a single reactant. libretexts.orglibretexts.org For the decomposition of this compound (AN), this can be represented by the following rate law:

Rate = k[AN]

where 'k' is the first-order rate constant. The integrated form of this rate law is often used in data analysis: libretexts.org

ln[AN]t = -kt + ln[AN]0

where [AN]t is the concentration at time 't', and [AN]0 is the initial concentration. A plot of ln[AN]t versus time will yield a straight line with a slope of -k for a first-order reaction. libretexts.org

Studies on the thermal decomposition of simple alkyl nitrates like ethyl nitrate and isopropyl nitrate have confirmed that the decomposition follows first-order kinetics. researchgate.netcaprysses.fr The rate-determining step is the unimolecular cleavage of the relatively weak O-NO2 bond. diva-portal.org The rate constant 'k' is temperature-dependent and typically follows the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor.

The table below presents kinetic parameters determined for the decomposition of isopropyl nitrate, a structurally similar compound to this compound, which are expected to be of a similar order of magnitude.

| Parameter | Value |

| Activation Energy (Ea) | ~170 kJ/mol |

| Pre-exponential Factor (A) | ~1 x 10^16 s^-1 |

| Bond Dissociation Energy (O-NO2) | ~160 kJ/mol (38.2 kcal/mol) |

Data derived from studies on isopropyl nitrate and other simple alkyl nitrates for comparative purposes. diva-portal.orgcaprysses.fr

Determination of Bond Dissociation Energies

The initial and rate-determining step in the thermal decomposition of most simple alkyl nitrates is the homolytic cleavage of the O-NO₂ bond. researchgate.neturi.edu This fission results in the formation of an alkoxy radical and a nitrogen dioxide molecule (NO₂). researchgate.net

R-ONO₂ → R-O• + NO₂

For this compound, the presence of the allylic group can influence the stability of the resulting prop-2-enyloxy radical, but the primary decomposition is still expected to be the cleavage of the O-NO₂ bond.

Table 1: O-NO₂ Bond Dissociation Energies (BDEs) for Various Alkyl Nitrates Note: Data is compiled from experimental and computational studies on analogous compounds to provide context for this compound.

| Compound | BDE (kJ/mol) | BDE (kcal/mol) | Method | Source(s) |

|---|---|---|---|---|

| n-Propyl Nitrate | 176.6 | 42.2 | Computational (B3LYP) | researchgate.net |

| Isopropyl Nitrate | 174.5 | 41.7 | Computational (B3LYP) | researchgate.net |

| Isopropyl Nitrate | 159.8 ± 16.7 | 38.2 ± 4.0 | Experimental | caprysses.fr |

| Ethyl Nitrate | 160.2 ± 8.4 | 38.3 ± 2.0 | Experimental | researchgate.net |

| n-Butyl Nitrate | 158.2 ± 4.2 | 37.8 ± 1.0 | Experimental | researchgate.net |